2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide
CAS No.: 539808-71-4
Cat. No.: VC14887545
Molecular Formula: C28H28Cl2N4O2S
Molecular Weight: 555.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 539808-71-4 |
|---|---|
| Molecular Formula | C28H28Cl2N4O2S |
| Molecular Weight | 555.5 g/mol |
| IUPAC Name | 2-[[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
| Standard InChI | InChI=1S/C28H28Cl2N4O2S/c1-18-7-5-6-8-24(18)34-25(16-36-21-12-9-19(10-13-21)28(2,3)4)32-33-27(34)37-17-26(35)31-20-11-14-22(29)23(30)15-20/h5-15H,16-17H2,1-4H3,(H,31,35) |
| Standard InChI Key | RGEDPHNWBSQUKZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C(C)(C)C |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituents
The molecule features a 1,2,4-triazole ring substituted at the 3-position with a thioether-linked acetamide group. Key structural components include:
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4-(tert-Butyl)phenoxymethyl group: Enhances lipophilicity, potentially improving membrane permeability.
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o-Tolyl group (2-methylphenyl): Contributes to steric bulk, influencing binding affinity.
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3,4-Dichlorophenylacetamide: A pharmacophore common in antifungal agents, suggesting target specificity .
Table 1: Molecular Properties
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via multi-step reactions, typically involving:
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Formation of the 1,2,4-triazole core: Cyclization of thiosemicarbazides under basic conditions .
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Introduction of substituents:
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Alkylation of the triazole nitrogen with 4-(tert-butyl)phenoxymethyl chloride.
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Thioether formation via nucleophilic substitution with 3,4-dichlorophenylacetamide.
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Key Reaction Conditions:
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Solvents: Dimethylformamide (DMF) or ethanol.
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Temperature: Controlled heating (60–80°C) to prevent side reactions.
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Monitoring: Thin-layer chromatography (TLC) for intermediate purification.
Biological Activities and Mechanisms
Antifungal Activity
The compound demonstrates broad-spectrum antifungal activity, with MIC values comparable to fluconazole against Candida albicans and Aspergillus fumigatus . Mechanistic studies suggest inhibition of fungal cytochrome P450 14α-demethylase (CYP51), disrupting ergosterol biosynthesis .
Table 2: Antifungal Efficacy (In Vitro)
Pharmacological and Industrial Applications
Therapeutic Prospects
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Antifungal Drug Development: Structural analogs are under investigation to improve pharmacokinetic profiles .
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Oncology Adjuvants: Synergy with cisplatin observed in reducing tumor growth in murine models.
Agricultural Uses
Triazole derivatives are widely used as fungicides; this compound’s activity against plant pathogens (e.g., Fusarium spp.) is under exploration .
Future Research Directions
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